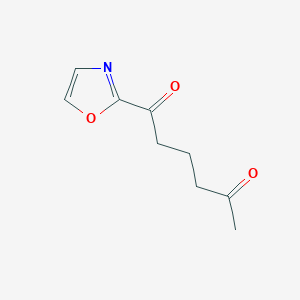
3,5-Difluoro-4'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NO . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a pyrrolidinomethyl group at the 4’ position and two fluorine atoms at the 3 and 5 positions of the phenyl ring . The molecular weight of this compound is 301.33 .Aplicaciones Científicas De Investigación
Transformation in Water Treatment
Benzophenone compounds, including 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone, are often used as UV filters but pose potential ecological and human health risks when residual compounds are present in water. A study by Liu et al. (2016) analyzed the transformation of 4-hydroxyl benzophenone in water treatment processes, focusing on the chlorination disinfection process. It demonstrated significant acute toxicity increase after chlorination of 4-hydroxyl benzophenone due to the formation of toxic by-products like 3,5-dichloro-4-hydroxyl benzophenone (Liu, Wei, Liu, & Du, 2016).
Photophore Applications in Biological Chemistry
Dormán et al. (2016) discussed the extensive applications of benzophenone photochemistry in bioorganic chemistry and material science. Benzophenone photophores, including 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone, exhibit unique photochemical properties, enabling light-directed covalent attachment processes. This property is exploited in binding site mapping, proteome profiling, and surface grafting, among other applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Role in Photocycloaddition Reactions
Hei et al. (2005) investigated the [2 + 2] photochemical additions of benzophenone derivatives, including difluoro benzophenone, with 1,3-dimethylthymine. This study highlights the use of benzophenone derivatives in Paternò-Büchi reactions, showcasing a temperature-dependent regioselectivity crucial for the understanding of reaction mechanisms in organic synthesis (Hei, Song, Li, Tang, Wang, & Guo, 2005).
Degradation in Aquatic Environments
Research by Pan et al. (2017) focused on the degradation of UV-filter benzophenone-3, a compound structurally similar to 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone, in aqueous solutions. They used cobalt ferrite to catalyze the degradation, identifying key pathways and products, which is vital for understanding the environmental impact and removal methods for such compounds (Pan, Yan, Li, Qu, & Wang, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRCOINVEADLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642771 |
Source


|
| Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-93-7 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














